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Compound of Interest

Compound Name:
3-Hydroxy-2,2-

dimethylcyclopentanone

Cat. No.: B8620601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the organic compound

3-Hydroxy-2,2-dimethylcyclopentanone. Due to the limited availability of direct experimental

spectra for this specific molecule, this document presents a combination of predicted data and

experimental data from the closely related structural analog, 2,2-dimethylcyclopentanone. This

approach allows for an informed estimation of the expected spectral characteristics.

Chemical Structure and Properties
IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1] Molecular Formula: C₇H₁₂O₂[1]

Molecular Weight: 128.17 g/mol [1] CAS Number: 59159-05-6[1]

Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic molecules. The following table summarizes the predicted

¹H NMR chemical shifts for 3-Hydroxy-2,2-dimethylcyclopentanone.
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

-OH Broad singlet 1H

H3 Triplet 1H

H4 (axial) Doublet of doublets 1H

H4 (equatorial) Doublet of doublets 1H

H5 (axial) Doublet of doublets 1H

H5 (equatorial) Doublet of doublets 1H

-CH₃ (gem-dimethyl) Singlet 6H

Spectral Data of the Analogous Compound: 2,2-
dimethylcyclopentanone
To provide further insight, the experimental spectral data for 2,2-dimethylcyclopentanone (CAS

No. 4541-32-6) is presented below. The primary differences in the spectra of 3-Hydroxy-2,2-
dimethylcyclopentanone would be the presence of signals corresponding to the hydroxyl

group (-OH) and the alpha-hydroxy proton (-CH-OH).

¹³C NMR Spectral Data
Carbon Atom Chemical Shift (ppm)

C=O ~220

C(CH₃)₂ ~45

-CH₂- (adjacent to C(CH₃)₂) ~38

-CH₂- (adjacent to C=O) ~35

-CH₂- (beta to C=O) ~25

-CH₃ ~24

Note: Data is for 2,2-dimethylcyclopentanone and serves as an estimate.[2][3]
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IR Spectral Data
The Infrared (IR) spectrum of 3-Hydroxy-2,2-dimethylcyclopentanone is expected to show a

strong, broad absorption for the hydroxyl group in addition to the characteristic carbonyl

stretch.

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch 3600-3200 Strong, Broad

C-H stretch (alkane) 2960-2850 Strong

C=O stretch (ketone) ~1740 Strong

C-O stretch 1200-1000 Medium

Note: Expected absorptions for 3-Hydroxy-2,2-dimethylcyclopentanone based on typical

functional group frequencies and data for 2,2-dimethylcyclopentanone.[4]

Mass Spectrometry Data
The mass spectrum of 3-Hydroxy-2,2-dimethylcyclopentanone would be expected to show a

molecular ion peak and characteristic fragmentation patterns. The data below for 2,2-

dimethylcyclopentanone can be used as a baseline for interpretation.

m/z Relative Intensity (%) Proposed Fragment

112 22 [M]⁺

97 10 [M - CH₃]⁺

84 100 [M - C₂H₄]⁺

69 13 [M - C₃H₇]⁺

56 99 [M - C₄H₈O]⁺

41 39 [C₃H₅]⁺

Note: Data is for 2,2-dimethylcyclopentanone.[2][5]
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Experimental Protocols
Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
A plausible synthetic route to 3-Hydroxy-2,2-dimethylcyclopentanone involves the reduction

of 2,2-dimethylcyclopentane-1,3-dione. The following is a generalized procedure based on the

synthesis of the analogous cyclohexanone.[6]

Materials:

2,2-dimethylcyclopentane-1,3-dione

Baker's yeast

Sucrose

Water

Ethyl acetate

Sodium chloride

Anhydrous magnesium sulfate

Celite

Procedure:

A solution of sucrose in water is prepared in a flask equipped with a mechanical stirrer.

Baker's yeast is added to the sucrose solution, and the mixture is stirred to initiate

fermentation.

A solution of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol is added to

the fermenting mixture.

The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours.
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After the reaction is complete, Celite is added to the mixture to aid in the filtration of the

yeast cells.

The mixture is filtered, and the filtrate is saturated with sodium chloride.

The aqueous layer is extracted multiple times with ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product, which can be

further purified by column chromatography or distillation.

NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Sample Preparation:

Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer.

The magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A

larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Sample Preparation:

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Solid (KBr pellet): A small amount of the solid sample is ground with dry KBr powder and

pressed into a thin, transparent pellet.

ATR: A small amount of the sample is placed directly on the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition:

A background spectrum of the empty sample holder (or pure solvent) is recorded.

The sample is placed in the spectrometer, and the spectrum is recorded over the desired

range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction of the sample.

Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane

or methanol).

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated.

The separated components enter the mass spectrometer.

In the ion source (e.g., electron ionization - EI), the molecules are ionized and fragmented.

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and

detected.
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Data Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the structure of 3-Hydroxy-
2,2-dimethylcyclopentanone using the described spectral methods.
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Workflow for Spectroscopic Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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